molecular formula C19H17N5O3S2 B2641519 N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021061-90-4

N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B2641519
CAS RN: 1021061-90-4
M. Wt: 427.5
InChI Key: JOWSFUAKQVHGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17N5O3S2 and its molecular weight is 427.5. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing a wide range of heterocyclic compounds, which are crucial in pharmaceutical and medicinal chemistry. For instance, the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been explored through reactions involving active methylene compounds. These synthetic routes have led to the creation of azolo[1,5-a]pyrimidine derivatives and 1,8-naphthyridine derivatives, highlighting the versatility of these compounds in generating diverse molecular architectures with potential biological activities (Ibrahim & Behbehani, 2014).

Antimicrobial and Antioxidant Studies

Compounds structurally related to the one have been evaluated for their antimicrobial and antioxidant activities. Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and found to possess moderate to significant radical scavenging activity, suggesting their potential as templates for developing new biologically active compounds (Ahmad et al., 2012).

Novel Tandem Transformations for Thienopyrimidine Synthesis

Research into novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes has opened up new avenues for synthesizing thienopyrimidines. This study highlights the complexity and potential of thiophene derivatives in organic synthesis, providing a foundation for further exploration into the synthesis of novel compounds with potentially significant biological activities (Pokhodylo et al., 2010).

Synthesis and Characterization of Thiophene Derivatives

Another line of research focused on the synthesis and characterization of thiophene derivatives, including their evaluation for antimicrobial activity. These studies underscore the importance of thiophene scaffolds in drug discovery and development, pointing to the broad applicability of such compounds in creating new therapeutic agents (Talupur et al., 2021).

properties

IUPAC Name

N-[6-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-12(25)20-13-4-2-5-14(10-13)21-17(26)11-29-18-8-7-16(23-24-18)22-19(27)15-6-3-9-28-15/h2-10H,11H2,1H3,(H,20,25)(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWSFUAKQVHGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.